molecular formula C7H4BrIO B1520077 2-Bromo-4-iodobenzaldehyde CAS No. 261903-03-1

2-Bromo-4-iodobenzaldehyde

Cat. No.: B1520077
CAS No.: 261903-03-1
M. Wt: 310.91 g/mol
InChI Key: NOXWSLYZGNDHGB-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO. It is characterized by the presence of a bromine atom at the second position and an iodine atom at the fourth position on a benzene ring, along with an aldehyde group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-iodobenzaldehyde can be synthesized through several methods, including:

  • Halogenation of Benzaldehyde: Starting with benzaldehyde, the compound can be sequentially halogenated using bromine and iodine in the presence of a suitable catalyst.

  • Sandmeyer Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of halogenating agents and catalysts in a controlled environment to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution Reactions: The halogen atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed under specific conditions.

Major Products Formed:

  • Oxidation: 2-Bromo-4-iodobenzoic acid

  • Reduction: 2-Bromo-4-iodobenzyl alcohol or 2-Bromo-4-iodobenzylamine

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-4-iodobenzaldehyde is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-iodobenzaldehyde

  • 2-Bromo-4-fluorobenzaldehyde

  • 2-Bromo-4-chlorobenzaldehyde

Properties

IUPAC Name

2-bromo-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWSLYZGNDHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660765
Record name 2-Bromo-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261903-03-1
Record name 2-Bromo-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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